molecular formula C5H11ClN2O2 B8063490 (R)-6-Amino-1,4-oxazepan-5-one hcl

(R)-6-Amino-1,4-oxazepan-5-one hcl

Cat. No.: B8063490
M. Wt: 166.60 g/mol
InChI Key: DAYQSMBTKWYNKR-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Amino-1,4-oxazepan-5-one hydrochloride is a chemical compound with the molecular formula C5H10N2O2·HCl and a molecular weight of 166.61 g/mol. This compound is a hydrochloride salt of (R)-6-amino-1,4-oxazepan-5-one, which is a cyclic amine containing an oxazepan ring structure. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route is the cyclization of a linear amino acid derivative under acidic conditions to form the oxazepan ring. The reaction conditions may include the use of strong acids such as hydrochloric acid and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of (R)-6-Amino-1,4-oxazepan-5-one hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (R)-6-Amino-1,4-oxazepan-5-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:
  • Oxidation: : The oxidation of (R)-6-Amino-1,4-oxazepan-5-one hydrochloride can lead to the formation of corresponding oxo-compounds.

  • Reduction: : Reduction reactions can produce amines or alcohols depending on the specific conditions.

  • Substitution: : Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

(R)-6-Amino-1,4-oxazepan-5-one hydrochloride is used in various scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : It is used in the study of biological systems and processes, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: : The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

  • Industry: : It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-6-Amino-1,4-oxazepan-5-one hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

(R)-6-Amino-1,4-oxazepan-5-one hydrochloride can be compared with other similar compounds, such as (S)-6-Amino-1,4-oxazepan-5-one hydrochloride and other cyclic amines The key differences may lie in the stereochemistry and the specific biological or chemical properties of these compounds

List of Similar Compounds

  • (S)-6-Amino-1,4-oxazepan-5-one hydrochloride

  • Other cyclic amines with similar ring structures

This comprehensive overview provides a detailed understanding of (R)-6-Amino-1,4-oxazepan-5-one hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(6R)-6-amino-1,4-oxazepan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQSMBTKWYNKR-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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